N~2~-(4-ethoxyphenyl)-N-(2-methylbenzyl)-N~2~-(methylsulfonyl)alaninamide
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Overview
Description
N~2~-(4-ethoxyphenyl)-N-(2-methylbenzyl)-N~2~-(methylsulfonyl)alaninamide is a complex organic compound that features a combination of aromatic and aliphatic groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-ethoxyphenyl)-N-(2-methylbenzyl)-N~2~-(methylsulfonyl)alaninamide typically involves multi-step organic reactions. The process begins with the preparation of the core alaninamide structure, followed by the introduction of the 4-ethoxyphenyl, 2-methylbenzyl, and methylsulfonyl groups through a series of substitution and coupling reactions. Common reagents used in these reactions include ethyl bromide, methylbenzyl chloride, and methylsulfonyl chloride, under conditions such as reflux in organic solvents like dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N~2~-(4-ethoxyphenyl)-N-(2-methylbenzyl)-N~2~-(methylsulfonyl)alaninamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution, while electrophilic substitution may involve reagents like sulfuric acid (H~2~SO~4~) and nitric acid (HNO~3~).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N~2~-(4-ethoxyphenyl)-N-(2-methylbenzyl)-N~2~-(methylsulfonyl)alaninamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N2-(4-ethoxyphenyl)-N-(2-methylbenzyl)-N~2~-(methylsulfonyl)alaninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The pathways involved could include signal transduction cascades or metabolic pathways, depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- N~2~-(4-methoxyphenyl)-N-(2-methylbenzyl)-N~2~-(methylsulfonyl)alaninamide
- N~2~-(4-ethoxyphenyl)-N-(2-chlorobenzyl)-N~2~-(methylsulfonyl)alaninamide
- N~2~-(4-ethoxyphenyl)-N-(2-methylbenzyl)-N~2~-(ethylsulfonyl)alaninamide
Uniqueness
N~2~-(4-ethoxyphenyl)-N-(2-methylbenzyl)-N~2~-(methylsulfonyl)alaninamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H26N2O4S |
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Molecular Weight |
390.5 g/mol |
IUPAC Name |
2-(4-ethoxy-N-methylsulfonylanilino)-N-[(2-methylphenyl)methyl]propanamide |
InChI |
InChI=1S/C20H26N2O4S/c1-5-26-19-12-10-18(11-13-19)22(27(4,24)25)16(3)20(23)21-14-17-9-7-6-8-15(17)2/h6-13,16H,5,14H2,1-4H3,(H,21,23) |
InChI Key |
ZSIUBWPJWUDWOI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(C(C)C(=O)NCC2=CC=CC=C2C)S(=O)(=O)C |
Origin of Product |
United States |
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